B1580050 L-LEUCINE (13C6)

L-LEUCINE (13C6)

Cat. No.: B1580050
M. Wt: 137.13
Attention: For research use only. Not for human or veterinary use.
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Description

Early Metabolic Tracing (1930s–1950s)

Rudolf Schoenheimer and David Rittenberg pioneered the use of deuterium (²H) and nitrogen-15 (¹⁵N) to study lipid and protein metabolism, demonstrating that isotopes could track biochemical pathways without altering reactivity. Their work laid the foundation for modern tracer methodologies.

Emergence of ¹³C Labeling (1960s–1980s)

Carbon-13 became a preferred label due to its non-radioactive nature and compatibility with mass spectrometry. Early applications included studying amino acid oxidation and incorporation into proteins. For example, [1-¹³C]leucine was used to measure protein synthesis rates by tracking ¹³CO₂ release.

SILAC and Modern Applications (2000s–Present)

Matthias Mann’s introduction of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in 2002 revolutionized proteomics. SILAC enabled in vivo incorporation of heavy isotopes (e.g., ¹³C₆) into proteins, allowing relative quantification of protein expression between experimental conditions. L-leucine (¹³C₆) became integral to SILAC workflows, particularly in dynamic turnover studies and multiplexed experiments.

Fundamental Principles of Isotopic Labeling

Isotopic labeling involves substituting atoms in a compound with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) to create distinguishable analogs. For L-leucine (¹³C₆), this substitution occurs at all six carbon positions, yielding a molecule with identical bioactivity but a distinct mass profile.

Key Mechanisms

  • Isotopic Enrichment : Replacing natural ¹²C (98.9% abundance) with ¹³C (1.1% abundance) creates a detectable mass shift. In MS, this shift enables differentiation between labeled and unlabeled peptides.
  • Labeling Patterns : Uniform labeling (all carbons replaced) ensures consistent mass shifts across peptides. Partial labeling (e.g., methyl groups only) is less common for L-leucine (¹³C₆) but used in specific NMR studies.
  • Chemical Equivalence : The isotopic substitution does not alter enzyme kinetics or metabolic pathways, ensuring accurate tracing of biochemical processes.

Analytical Detection

Mass spectrometry remains the primary tool for detecting ¹³C-labeled compounds. For L-leucine (¹³C₆), MS distinguishes labeled peptides by their +6 Da mass shift relative to unlabeled counterparts. This shift is critical in SILAC workflows, where peptides from different experimental groups are co-analyzed.

Significance of ¹³C Enrichment in Biochemical Research

Carbon-13 labeling offers unique advantages in biochemical research, particularly in complex systems where high sensitivity and specificity are required.

Advantages Over Other Isotopes

Isotope Natural Abundance Mass Shift Applications
¹³C 1.1% +1 Da per atom Metabolic flux analysis, MS-based quantification
¹⁵N 0.4% +1 Da per atom Protein synthesis studies
²H 0.02% +1 Da per atom Kinetic isotope effects, NMR studies

L-leucine (¹³C₆) combines a large mass shift (+6 Da) with minimal isotopic interference, making it ideal for multiplexed SILAC experiments.

Key Applications

  • Protein Turnover Analysis : Dynamic SILAC uses ¹³C₆-labeled amino acids to measure protein synthesis and degradation rates. For example, switching cells to heavy media allows tracking of newly synthesized proteins via MS.
  • Metabolic Flux Mapping : In cancer metabolism studies, L-leucine (¹³C₆) traces carbon flux through pathways like the TCA cycle, identifying dependencies on specific metabolites.
  • Structural Biology : Specific ¹³C labeling (e.g., methyl groups) enables solid-state NMR studies of protein dynamics, as seen in membrane protein research.

Theoretical Framework for Tracer Methodologies

Modern tracer methodologies rely on mathematical models to interpret isotopic incorporation. For L-leucine (¹³C₆), compartmental modeling and kinetic equations are central to quantifying metabolic parameters.

Compartmental Modeling

A three-compartment model is often used to describe leucine metabolism:

  • Plasma Pool : Rapidly mixing labeled and unlabeled leucine.
  • Intracellular Pool : Represents leucine entering cells for protein synthesis or oxidation.
  • Protein Pool : Stores labeled leucine incorporated into proteins.

The rate of appearance (Ra) of labeled leucine in plasma is balanced by its disappearance (Rd) into tissues and oxidation. This model enables calculation of leucine flux (Q), oxidation rate (C), and protein synthesis (S).

Kinetic Equations

  • Leucine Flux :
    $$
    Q = \frac{\text{Infusion Rate} \times \text{Enrichment}}{\text{Plasma Enrichment at Steady State}}
    $$
  • Protein Synthesis :
    $$
    S = Q - C
    $$
    Where $$ C $$ is leucine oxidation, derived from ¹³CO₂ excretion.

Challenges and Innovations

  • Recycling : Irreversible oxidation of leucine to ¹³CO₂ minimizes recycling errors, making it a non-recycling tracer.
  • Multiplexing : Combining ¹³C₆ with other isotopes (e.g., ¹⁵N) enables simultaneous measurement of multiple parameters in a single experiment.

Properties

Molecular Weight

137.13

Purity

98%

Origin of Product

United States

Scientific Research Applications

Protein Metabolism Studies

L-Leucine (13C6) is extensively used in studies examining muscle protein synthesis (MPS) and breakdown. The incorporation of this labeled amino acid allows researchers to trace metabolic pathways and quantify protein turnover rates.

  • Muscle Protein Synthesis : Research has shown that L-Leucine (13C6) can effectively measure MPS in human subjects. For instance, studies utilizing gas chromatography-mass spectrometry (GC-MS) have demonstrated that MPS rates can double following feeding, indicating a strong nutritional influence on protein metabolism .
  • Tracer Studies : L-Leucine (13C6) serves as a tracer in various experimental designs to assess the dynamics of amino acid release and utilization. For example, a study involving continuous infusion of L-[1-13C]leucine allowed researchers to determine whole-body protein turnover by measuring the enrichment of alpha-ketoisocaproate (KIC), a key intermediate in leucine metabolism .

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

One of the most significant applications of L-Leucine (13C6) is in SILAC, a technique that enables the quantification of proteins in complex biological samples through mass spectrometry.

  • Quantitative Proteomics : In SILAC experiments, cells are cultured in media containing L-Leucine (13C6), leading to its incorporation into newly synthesized proteins. This method allows for the comparison of protein expression levels between different experimental conditions . The efficiency of label incorporation is reported to be nearly 100%, making it a reliable tool for proteomic analyses.
  • Multiplexing Capabilities : The use of multiple isotopically labeled amino acids, including L-Leucine (13C6), facilitates simultaneous analysis of various treatment groups within a single experiment, enhancing throughput and reducing variability .

Metabolomics Research

L-Leucine (13C6) also finds applications in metabolomics, where it serves as a standard for quantifying metabolites related to amino acid metabolism.

  • Metabolic Flux Analysis : By tracking the incorporation of L-Leucine (13C6) into metabolic pathways, researchers can elucidate metabolic fluxes and identify alterations associated with different physiological or pathological states . This application is particularly relevant in studying metabolic disorders and understanding systemic responses to nutritional interventions.

Case Studies and Empirical Findings

Several notable studies have employed L-Leucine (13C6) to advance our understanding of protein metabolism:

  • Study on Muscle Wasting Diseases : A longitudinal study examined MPS rates in patients with Duchenne muscular dystrophy using L-[1-13C]leucine. Results indicated significantly lower MPS rates compared to healthy controls, highlighting the potential for targeted nutritional strategies to mitigate muscle loss .
  • Insulin Response Studies : Research involving insulin clamping techniques has shown that elevated amino acid levels can enhance MPS independently of insulin levels when infused with L-Leucine (13C6). This finding underscores the role of leucine as a critical regulator of muscle metabolism .

Data Summary Table

Application AreaDescriptionKey Findings
Protein MetabolismStudies on muscle protein synthesis and breakdownMPS rates can double with feeding; effective tracer for protein turnover
SILACStable isotope labeling for quantitative proteomicsNearly 100% label incorporation; allows multiplexing in proteomic analyses
MetabolomicsQuantifying metabolites related to amino acid metabolismElucidates metabolic fluxes; useful in studying metabolic disorders
Case StudiesEmpirical studies on muscle wasting diseases and insulin responseLower MPS rates in Duchenne muscular dystrophy; enhanced MPS with leucine

Chemical Reactions Analysis

Production and Usage of L-Leucine-(13C6)

L-Leucine-(13C6) is produced using uniform 13C-labeled precursors . It serves as a tracer in experiments that investigate leucine metabolism . For example, it can be used to study leucine incorporation into body protein and leucine oxidation rates .

Chemical Reactions and Metabolic Pathways of L-Leucine-(13C6)

  • Ehrlich Pathway: L-Leucine-(13C6) participates in the Ehrlich pathway, which results in the formation of aroma compounds .

    • Deamination: L-Leucine is first deaminated into a ketoacid .

    • Decarboxylation: The ketoacid is then decarboxylated to form 3-methylbutanal .

    • Reduction: 3-methylbutanal can be reduced to 3-methylbutanol .

    • Oxidation: 3-methylbutanoic acid can be formed through oxidation of either 3-methylbutanol or 3-methylbutanal. Alternatively, it can be directly formed from the ketoacid through oxidative decarboxylation .

  • Conversion Rates: Studies using cheese models have quantified the conversion rates of L-leucine into various aroma compounds :

    • The conversion rate of L-leucine into 3-methylbutanal is approximately 0.02% .

    • The conversion rate into 3-methyl-1-butanol is about 0.01% .

    • A higher conversion rate of 0.15% is observed for 3-methylbutanoic acid .

    • In total, about 0.18% of the available free amino acid is converted into these three aroma compounds .

  • Isotopomeric Analysis: The use of L-Leucine-(13C6) allows for the tracking of carbon atoms through metabolic pathways. Mass spectrometry can identify labeled metabolites, helping to confirm the origin and transformation of leucine .

  • Leucine Biosynthesis Enzymes : L-Leucine is created using several enzymes :

    • Acetolactate synthase

    • Acetohydroxy acid isomeroreductase

    • Dihydroxyacid dehydratase

    • alpha-Isopropylmalate synthase

    • alpha-Isopropylmalate isomerase

    • Leucine aminotransferase

  • Reactions L-Leucine also participates in reactions with 2-oxoglutarate, which creates 4-methyl-2-oxopentanoate and L-glutamate .

Quantitative Data on L-Leucine-(13C6) Metabolism

The following tables summarize key data from research on L-Leucine-(13C6) metabolism in a cheese model .

Table 1: Volatile Metabolites Formed from L-Leucine Present in a Cheese Model

Volatile MetaboliteConcentration (μmol/kg curd)Conversion Rate (%)
3-methylbutanal0.220.02
3-methyl-1-butanol0.100.01
3-methylbutanoic acid1.610.15
Total 1.930.18

Table 2: Amounts of Carbon-13 Labeled Volatile Metabolites in a Cheese Model Spiked with (13C6)-L-Leucine

Volatile MetaboliteConcentration (μmol/kg curd)Conversion Rate (%)
(13C5)-3-methylbutanal0.070.02
(13C5)-3-methyl-1-butanol0.040.01
(13C5)-3-methylbutanoic acid0.570.13
Total 0.670.16

Table 3: Isotopomeric Ratio in L-Leucine and its Metabolites in a Cheese Model Spiked with (13C6)-L-Leucine

MetaboliteIsotopomeric Ratio (12C6/13C6-L-leucine)
L-Leucine2.6

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : (¹³CH₃)₂¹³CH¹³CH₂¹³CH(¹⁵NH₂)¹³COOH (when combined with ¹⁵N labeling) .
  • Molecular Weight : 138.12 g/mol (unlabeled: 131.18 g/mol) .
  • Isotopic Enrichment : ≥99% ¹³C and ¹⁵N in dual-labeled forms .
  • Applications: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for proteomic studies . Tracking amyloid-β metabolism in Alzheimer’s disease research . Investigating aroma compound formation in food science (e.g., cheese ripening) .

Isotopic Variants of L-Leucine

L-Leucine (¹³C₆) is part of a broader family of isotopically labeled leucine derivatives. Below is a comparative analysis of its key analogs:

Table 1: Isotopic Variants of L-Leucine
Compound Name Isotopic Labeling Molecular Weight (g/mol) Key Applications Source Evidence
L-Leucine (¹³C₆) ¹³C₆ 138.12 Proteomics, clinical MS, food science
L-Leucine (¹³C₆; ¹⁵N) ¹³C₆ + ¹⁵N 139.12 Enhanced metabolic tracing
L-Leucine (¹H₃; deuterium-labeled) ²H₃ (deuterium) ~134.13 Older proteomic methods (less precise)
L-Leucine (¹³C₁) Single ¹³C at position 1 132.13 Targeted NMR studies
L-Leucine (¹³C₂; ¹⁵N) ¹³C₂ + ¹⁵N 134.14 Cell culture studies
Key Differences :

Precision in Proteomics :

  • L-Leucine (¹³C₆) outperforms deuterium-labeled variants (e.g., Leu-d³) in mass spectrometry (MS) because ¹³C-labeled peptides co-elute with native peptides, avoiding retention time shifts caused by deuterium’s chromatographic effects .
  • Dual labeling with ¹³C₆ and ¹⁵N (e.g., CLM-2262-H-PK) enhances sensitivity in clinical MS for neurodegenerative disease research .

Metabolic Studies: In cheese ripening experiments, L-Leucine (¹³C₆) demonstrated a 2.6-fold higher isotopic ratio (1124 μmol/kg vs. 434 μmol/kg) compared to unlabeled leucine, confirming its utility in tracking metabolites like 3-methylbutanoic acid . Single-¹³C or partial-²H labels are less effective for quantifying low-abundance metabolites due to lower isotopic enrichment .

Comparison with Other Branched-Chain Amino Acids (BCAAs)

L-Leucine (¹³C₆) is often compared to labeled forms of valine and isoleucine in BCAA research:

Table 2: Comparison with Labeled BCAAs
Compound Isotopic Labeling Key Features Applications Source Evidence
L-Leucine (¹³C₆) ¹³C₆ High enrichment; no chromatographic shift SILAC, amyloid-β kinetics
L-Valine (¹³C₅; ¹⁵N) ¹³C₅ + ¹⁵N Used in QC preparation for MS Internal standard in metabolomics
L-Isoleucine (¹³C₆; ¹⁵N) ¹³C₆ + ¹⁵N Similar to leucine but distinct metabolic fate Differentiation of BCAA pathways
Key Insights :
  • L-Leucine (¹³C₆) is preferred over valine and isoleucine analogs in studies requiring high isotopic purity and minimal interference .
  • Its unique role in muscle protein synthesis and aroma compound generation distinguishes it from other BCAAs .

Cost and Availability

L-Leucine (¹³C₆) is more expensive than non-labeled or partially labeled variants due to the complexity of ¹³C enrichment:

Table 3: Pricing Comparison
Compound Packaging Price (USD) Vendor Source Evidence
L-Leucine (¹³C₆; 99%) 0.1 g $10,880 Cambridge Isotope Labs
L-Leucine (¹³C₁; 99%) 0.5 g ~$5,000 Shanghai Zhenzhun Bio
L-Leucine (unlabeled) 1 g $50 Sigma-Aldrich

Preparation Methods

Microbial Fermentation and Mutation Breeding Method

One of the primary methods for preparing L-Leucine (13C6) involves microbial fermentation using a mutant strain of bacteria, which is optimized for high-yield production of isotopically labeled L-leucine.

  • Strain Development: The starting strain is often a species of Arthrobacter, which undergoes mutation breeding to enhance its ability to produce L-leucine with high isotopic incorporation. A notable mutant strain, TS151, was developed through this approach.

  • Fermentation Conditions: Optimal fermentation parameters include:

    • Cultivation time: approximately 92 hours
    • Rotation speed: 220 rpm
    • Temperature: 28°C
    • Resulting acid production: >15 g/L
    • Extraction yield: approximately 70%
  • Isotopic Labeling: The carbon-13 isotope is incorporated into the leucine molecule during microbial growth by providing 13C-labeled substrates in the fermentation medium. This results in L-leucine uniformly labeled with six 13C atoms (U-13C6).

  • Purification: Post-fermentation, L-leucine is extracted and purified to remove impurities and unlabeled leucine, ensuring high isotopic purity suitable for research applications.

Parameter Condition Outcome
Strain Mutant TS151 High-yield L-leucine
Fermentation time 92 hours Acid production >15 g/L
Rotation speed 220 rpm Optimal aeration
Temperature 28°C Optimal growth
Extraction yield - ~70%
Isotopic purity - >99% (stable isotope)

Chemical Synthesis and Isotope Incorporation

While microbial fermentation is the primary biological route, chemical synthesis methods can also be used to prepare L-Leucine (13C6), particularly when combined with isotope-enriched precursors.

  • Isotope-Enriched Precursors: Carbon-13 labeled precursors such as 13C-labeled acetyl-CoA or pyruvate can be chemically converted into L-leucine via multi-step organic synthesis.

  • Synthesis Steps: These typically involve the construction of the leucine backbone with incorporation of 13C atoms at specific positions, followed by purification steps to isolate the desired isotopologue.

  • Challenges: Chemical synthesis is more complex and less cost-effective compared to fermentation but can provide precise control over isotopic labeling patterns.

Incorporation in Cell Culture and Validation

The prepared L-Leucine (13C6) is incorporated into cell culture media deficient in natural leucine to enable metabolic labeling of proteins.

  • Incorporation Efficiency: Studies have demonstrated near-complete incorporation of 13C6-leucine into proteins of living cells, verified by mass spectrometry analysis.

  • Quantitative Proteomics: The labeled leucine allows precise relative quantification of protein expression changes by mass spectrometry, with software corrections applied to account for incomplete labeling or isotope effects.

  • Analytical Validation: Mass spectrometry methods such as MALDI-TOF/TOF and tandem MS are used to confirm isotopic incorporation and purity of labeled peptides.

Preparation of Stock Solutions for Experimental Use

For experimental applications, L-Leucine (13C6) is dissolved into stock solutions with precise molarity, often using solvents like water or DMSO.

  • Solubility: Approximately 6.25 mg/mL in water (45.25 mM), sometimes requiring ultrasonic treatment or heating to enhance solubility.

  • Storage: Stock solutions are stored at -20°C or -80°C to prevent degradation, with usage recommendations depending on storage temperature (up to 6 months at -80°C).

  • Preparation Table for Stock Solutions:

Amount of L-Leucine (mg) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 7.24 1.45 0.72
5 36.20 7.24 3.62
10 72.40 14.48 7.24

Summary Table of Preparation Methods

Method Description Advantages Limitations
Microbial Fermentation Mutation breeding of Arthrobacter strain TS151 with 13C-labeled substrates High yield, high isotopic purity Requires specialized fermentation
Chemical Synthesis Multi-step organic synthesis using 13C precursors Precise isotope labeling control Complex, costly
Commercial Lyophilization Purification and freeze-drying of fermentation product Stable, ready-to-use powder Dependent on fermentation quality
Cell Culture Incorporation Incorporation into SILAC media for proteomics Enables quantitative protein analysis Requires careful media preparation
Stock Solution Preparation Dissolution in solvents for experimental use Accurate dosing and storage Solubility challenges

Q & A

Q. Why is L-Leucine (13C6) a critical tracer in metabolic flux analysis?

L-Leucine (13C6) is a stable isotope-labeled amino acid widely used to track branched-chain amino acid (BCAA) metabolism. Its 13C labeling allows precise monitoring of carbon flux through pathways like the tricarboxylic acid (TCA) cycle or protein synthesis. For example, in mouse models, 20% 13C6-labeled leucine diets enable quantification of whole-body BCAA catabolism via mass spectrometry, revealing tissue-specific metabolic adaptations . The isotope’s stability ensures minimal interference with biological systems, making it ideal for long-term in vivo studies.

Q. How should researchers design experiments using L-Leucine (13C6) for protein turnover studies?

  • Cell Culture: Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) protocols, replacing natural leucine with L-Leucine (13C6) in growth media. Ensure complete isotopic incorporation (5–7 cell doublings) to avoid data skewing .
  • In Vivo Models: Administer 13C6-labeled diets at controlled concentrations (e.g., 20% w/w) and collect tissues at timed intervals to capture dynamic metabolic changes .
  • Controls: Include unlabeled leucine controls and validate isotopic purity via LC-MS to confirm baseline noise levels .

Q. What are the best practices for sample preparation to minimize artifacts in 13C6-leucine studies?

  • Extraction: Use cold methanol-water mixtures to quench metabolic activity rapidly, preserving isotopic distribution .
  • Storage: Freeze samples at -80°C to prevent degradation; avoid repeated freeze-thaw cycles.
  • Data Normalization: Correct for natural 13C abundance and instrument drift using internal standards (e.g., 13C-glucose or unlabeled leucine spikes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data derived from L-Leucine (13C6) tracing?

Discrepancies often arise from isotopic dilution or compartmentalized metabolism. To address this:

  • Compartmental Modeling: Use software like INCA or OpenFLUX to account for subcellular metabolite pools .
  • Orthogonal Validation: Pair 13C6-leucine data with 2H-glucose tracing to cross-verify carbon routing in overlapping pathways .
  • Error Analysis: Quantify measurement uncertainty via technical replicates and report confidence intervals for flux rates .

Q. What strategies integrate L-Leucine (13C6) tracing with multi-omics approaches?

  • Proteomics: Combine SILAC-based 13C6-leucine labeling with TMT or iTRAQ tags to correlate protein synthesis rates with expression changes .
  • Metabolomics: Use ion chromatography-mass spectrometry (IC-MS) to map 13C enrichment in TCA intermediates and amino acids, linking flux data to transcriptomic profiles .
  • Data Integration: Employ tools like MetaboAnalyst or Skyline for cross-omics pathway enrichment analysis, identifying nodes where metabolic and regulatory networks intersect .

Q. What novel applications of L-Leucine (13C6) are advancing cancer metabolism research?

  • Nutrient Partitioning: Track 13C6-leucine incorporation into tumor proteins to assess mTORC1 activation, a key driver of cancer cell proliferation .
  • Microenvironment Studies: Use spatial metabolomics to visualize leucine uptake heterogeneity in tumor vs. stromal cells, revealing metabolic crosstalk .
  • Therapeutic Targeting: Quantify 13C-labeled ketone body production in cancer models to evaluate the efficacy of BCAA catabolism inhibitors .

Methodological Considerations

  • Literature Review: Prioritize primary sources (e.g., Molecular & Cellular Proteomics for SILAC protocols) over reviews to ensure technical accuracy .
  • Ethical Frameworks: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify experimental scope and resource allocation .
  • Reproducibility: Document isotope batch numbers, MS instrument parameters, and statistical methods in line with FAIR data principles .

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